molecular formula C5H12O5 B043030 D-Arabinitol CAS No. 488-82-4

D-Arabinitol

Cat. No. B043030
CAS RN: 488-82-4
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-QWWZWVQMSA-N
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Description

Synthesis Analysis

The synthesis of D-Arabinitol involves several biochemical pathways within fungal organisms, notably Candida species. It has also been synthesized chemically for research purposes, including the creation of molecularly imprinted polymers (MIPs) that act as adsorbents for D-arabinitol, signifying its importance in both biological and chemical research contexts (Retnaningtyas et al., 2020). Moreover, the compound has been synthesized from D-xylose, highlighting its potential in glucosidase inhibition studies (Fleet & Smith, 1986).

Molecular Structure Analysis

The molecular structure of D-Arabinitol has been analyzed through various spectroscopic and crystallographic methods. Studies such as those by Hédoux et al. (2017) have employed micro-Raman spectra and density functional theory (DFT) calculations to characterize arabinitol structures, providing insights into its stereochemistry and molecular interactions (Hédoux et al., 2017).

Chemical Reactions and Properties

D-Arabinitol participates in various chemical reactions, including its conversion into D-ribulose via specific dehydrogenase enzymes. This reaction is crucial for the enzymatic assay development aimed at diagnosing invasive candidiasis (Switchenko et al., 1994). Additionally, its synthesis from D-arabinonic acid for the characterization of arabinitol-phosphate dehydrogenase underscores its role in metabolic pathways (Soroka et al., 2005).

Physical Properties Analysis

The physical properties of D-Arabinitol, including its crystalline structure and phase behavior, have been the subject of detailed studies. For instance, the work by Jenkinson et al. (2008) on 1-deoxy-D-arabinitol provides valuable data on the hydrogen bonding and crystal packing of arabinitol derivatives, contributing to our understanding of its solid-state characteristics (Jenkinson et al., 2008).

Chemical Properties Analysis

The chemical properties of D-Arabinitol, especially its role as a metabolite in pathogenic yeast species, have been extensively explored. Research has demonstrated its production and utilization in fungal metabolism, highlighting its significance in the pathogenesis of candidiasis and its potential as a diagnostic marker (Bernard et al., 1981). Additionally, its enzymatic conversion and interaction with other biochemical substances underscore its dynamic chemical behavior in biological systems.

Scientific Research Applications

  • D-Arabinitol's most prominent application is in diagnosing Candida infections. Serum d-Arabinitol/creatinine ratios are valuable for diagnosing Candida fungemia, especially in patients with a broad range of underlying diseases (Yeo et al., 2006). Similarly, serum D-arabinitol concentration aids in diagnosing invasive candidiasis, particularly Candida pyelonephritis, and is considered an easier and less time-consuming method than gas-liquid chromatography (Tokunaga et al., 1992).

  • The detection of D/L-arabinitol ratios in urine serves as a sensitive method for diagnosing invasive candidiasis in immunocompromised children with cancer (Christensson et al., 1997).

  • D-Arabinitol can enhance the sensitivity of candidiasis diagnosis by distinguishing between D- and L-arabinitol, which are products of fungal metabolism (Bernard et al., 1985).

  • The presence of D-Arabinitol in cerebrospinal fluid may indicate disseminated candidiasis, demonstrating its utility in identifying this condition (Christensson & Roboz, 1991).

  • In research, D-Arabinitol has been studied for its metabolic roles. For example, the D-arabinitol dehydrogenase gene from Pichia stipitis encodes a polyol dehydrogenase enzyme that catalyzes the reaction of D-arabinitol with other osmotic agents, producing D-ribulose (Hallborn et al., 1995).

  • D-Arabinitol levels in autistic children have been studied in the context of probiotic therapy, indicating its potential use in monitoring specific therapeutic interventions (Kałużna-Czaplińska & Błaszczyk, 2012).

properties

IUPAC Name

(2R,4R)-pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045979
Record name D-Arabinitol
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

729 mg/mL
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Arabinitol

CAS RN

488-82-4, 2152-56-9
Record name Arabinitol, D-
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Record name Arabitol
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Record name D-Arabinitol
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Record name Arabinitol
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Record name D-arabinitol
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Record name ARABINITOL, D-
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Record name ARABINITOL
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Record name D-Arabitol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

101 - 104 °C
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
Name
xylitol
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sugars
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Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arabinitol
Reactant of Route 2
D-Arabinitol
Reactant of Route 3
D-Arabinitol
Reactant of Route 4
D-Arabinitol
Reactant of Route 5
D-Arabinitol
Reactant of Route 6
D-Arabinitol

Citations

For This Compound
4,710
Citations
B Christensson, G Sigmundsdottir, L Larsson - Medical mycology, 1999 - Taylor & Francis
The five-carbon sugar alcohol D-arabinitol (DA) is a metabolite of most pathogenic Candida species, in 6itro as well as in 6i6o, and can be determined by gas chromatography or …
Number of citations: 91 www.tandfonline.com
TE Kiehn, EM Bernard, JWM Gold, D Armstrong - Science, 1979 - science.org
… derivatives of serums from four patients with high D-arabinitol levels. These derivatives and D-arabinitol peracetate were chromatographed oht two columns with different liquid phases …
Number of citations: 212 www.science.org
K Fosgerau, N Westergaard, B Quistorff… - Archives of biochemistry …, 2000 - Elsevier
The effects of 1,4-dideoxy-1,4-imino-d -arabinitol (DAB) were investigated on preparations of glycogen phosphorylase (GP) and in C57BL6J (ob/ob) mice by 13 C NMR in vivo. …
Number of citations: 126 www.sciencedirect.com
M Hino, N Tatsumi, T Yamane, K Ohta… - Journal of Basic …, 2000 - Wiley Online Library
… In this paper we have developed a new method to determine D-arabinitol with high stability and with high sensitivity by utilizing D-arabinitol 2-oxidoreductase derived from Bacillus sp. …
Number of citations: 5 onlinelibrary.wiley.com
FD Hunter, RD Rosenstein - Acta Crystallographica Section B …, 1968 - scripts.iucr.org
… Since D-arabinitol is 40-60% as sweet as sucrose, and experiments have shown that litde or none is assimilated in the body, this substance has been suggested as a sugar substitute in …
Number of citations: 38 scripts.iucr.org
G Legler, AE Stütz, H Immich - Carbohydrate research, 1995 - Elsevier
The title, 1,5-dideoxy-1,5-imino-d-arabinitol (2), was synthesized in seven steps from d - arabinose with 5-azido-5-deoxy-d-arabinofuranose as key intermediate and 40% overall yield. …
Number of citations: 75 www.sciencedirect.com
AB Walls, HM Sickmann, A Brown… - Journal of …, 2008 - Wiley Online Library
The pharmacological properties of 1,4‐dideoxy‐1,4‐imino‐d‐arabinitol (DAB), a potent inhibitor of glycogen phosphorylase and synthase activity in liver preparations, were …
Number of citations: 83 onlinelibrary.wiley.com
L Lehtonen, VJ Anttila, T Ruutu, J Salonen… - Journal of clinical …, 1996 - ncbi.nlm.nih.gov
… candidiasis has been shown to be D-arabinitol (7, 15, 23). … concentrations; however, the D-arabinitol/L-arabinitol ratio … This approach was used to measure D-arabinitol/L-arabinitol …
Number of citations: 62 www.ncbi.nlm.nih.gov
L Larsson, C Pehrson, T Wiebe… - Journal of Clinical …, 1994 - Am Soc Microbiol
… Therefore, we attempted to determine whether local D-arabinitol production could lead to a false diagnosis of disseminated candidiasis. This was not, however, found to be the case, …
Number of citations: 48 journals.asm.org
P Mackay, L Ynddal, JV Andersen… - Diabetes, Obesity and …, 2003 - Wiley Online Library
Aim: To further characterize the properties of 1,4‐dideoxy‐1,4‐imino‐d‐arabinitol (DAB), a recently described novel and potent inhibitor of glycogen phosphorylase and potential anti‐…
Number of citations: 24 dom-pubs.onlinelibrary.wiley.com

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